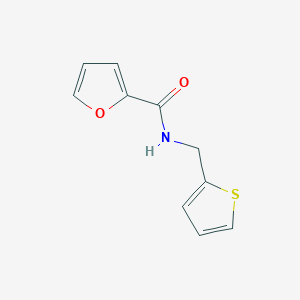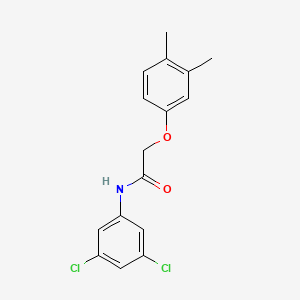
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide, also known as BDCRB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDCRB belongs to the class of amides and is a white crystalline solid with a molecular weight of 397.9 g/mol.
作用机制
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide acts as a potent inhibitor of the mitochondrial F1Fo-ATP synthase, which is responsible for the production of ATP in the mitochondria. By inhibiting this enzyme, N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide disrupts the energy production process in cancer cells, leading to cell death. N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the energy production process in the mitochondria. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which reduces the formation of plaques in Alzheimer's disease. N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has also been studied for its antibacterial and antiviral properties.
实验室实验的优点和局限性
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has several advantages for lab experiments, including its potent inhibitory effects on the mitochondrial F1Fo-ATP synthase, its ability to induce apoptosis in cancer cells, and its ability to inhibit the aggregation of amyloid-beta peptides. However, N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide. One area of research is the development of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide for therapeutic use.
合成方法
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide involves a multi-step process that includes the reaction of 4-bromo-2,3-dimethylbenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting intermediate with 3-chloropropanoic acid. The final step involves the reduction of the carboxylic acid group to an amide using sodium borohydride.
科学研究应用
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide has also been studied for its antibacterial and antiviral properties.
属性
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO/c1-12-13(2)16(10-9-15(12)18)19-17(20)11-8-14-6-4-3-5-7-14/h9-10,14H,3-8,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLWGYYZPMZUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,3-dimethylphenyl)-3-cyclohexylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)

![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)


![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5861947.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5861954.png)
![6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861958.png)


![5-{[(4-methoxyphenyl)amino]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5861979.png)